rac-(3R,4S)-oxane-3,4-diaminedihydrochloride,trans
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of acidic reagents in a mixture of water and a water-miscible solvent at temperatures ranging from 0 to 100°C . The resulting intermediate is then reduced with asymmetrical reagents in an inert organic solvent at temperatures between -30 to +40°C .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and the use of advanced chromatographic techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Rac-(3R,4S)-pyrrolidine-3,4-diamine trihydrochloride, cis
- Rac-(3R,4S)-4-(Dimethylamino)-3-pyrrolidinol dihydrochloride
- Rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
Rac-(3R,4S)-oxane-3,4-diaminedihydrochloride, trans, is unique due to its specific chiral configuration and the presence of a cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
IUPAC Name |
(3S,4R)-oxane-3,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-4-1-2-8-3-5(4)7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJRMZZDXCNUMR-ALUAXPQUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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